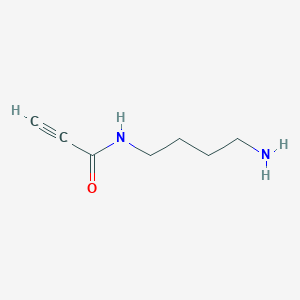![molecular formula C12H24O2Si B12608293 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol CAS No. 651325-36-9](/img/structure/B12608293.png)
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hexa-2,4-dien-1-ol backbone. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions generally include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, anhydrous conditions.
Reduction: LiAlH4, NaBH4, dry ether or tetrahydrofuran.
Substitution: Halides, organometallic reagents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses, allowing for selective reactions at other sites.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Mechanism of Action
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Similar Compounds
- 6-{[tert-Butyl(dimethyl)silyl]oxy}-1-(hydroxymethyl)-3-methyl-7-oxabicyclo[2.2.1]heptan-2-one
- 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-(4,5-dihydro-2-furanyl)-1-[(Z)-2-(4-methoxyphenoxy)ethenyl]-3-methyl-3-(phenylsulfanyl)-7-oxabicyclo[2.2.1]heptan-2-ol
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the silyl group offers protection while allowing for selective reactions at other sites. This makes it a valuable intermediate in organic synthesis, particularly in the synthesis of complex molecules .
Properties
CAS No. |
651325-36-9 |
|---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-9,13H,10-11H2,1-5H3 |
InChI Key |
KVQLWZASJFVBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


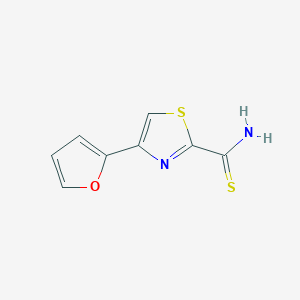
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)
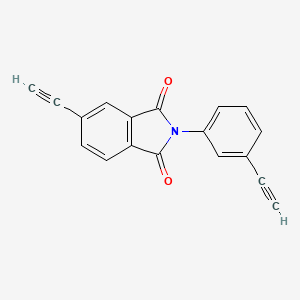
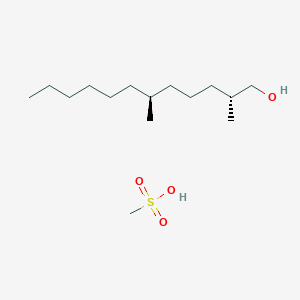
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
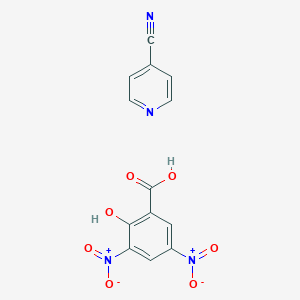
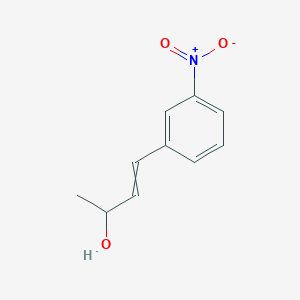
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)
![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
